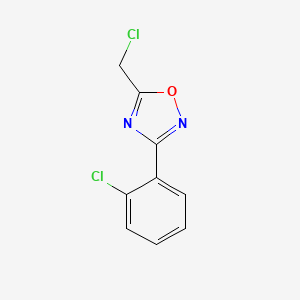

5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(13-14-8)6-3-1-2-4-7(6)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZWQESMXKKSGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368858 | |

| Record name | 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50737-32-1 | |

| Record name | 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. This molecule is of significant interest in medicinal chemistry due to the established role of the 1,2,4-oxadiazole ring as a versatile pharmacophore and a bioisostere of amides and esters.[1][2][3][4] The presence of a reactive chloromethyl group at the 5-position offers a valuable synthetic handle for further molecular elaboration, making it a key intermediate in the development of novel therapeutic agents. This document outlines a representative synthetic protocol, expected physicochemical and spectroscopic properties, and a discussion of its potential significance in drug discovery.

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, 2-chlorobenzamidoxime, from 2-chlorobenzonitrile. The subsequent step is the cyclization of the amidoxime with chloroacetyl chloride to form the desired 1,2,4-oxadiazole ring.

Experimental Protocol: Synthesis of 2-chlorobenzamidoxime

A plausible method for the synthesis of 2-chlorobenzamidoxime is adapted from a known procedure for similar compounds.[5]

Materials:

-

2-chlorobenzonitrile

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Acetone

-

Hexane

-

Ethyl ether

Procedure:

-

A mixture of hydroxylamine hydrochloride (0.46 mol) and sodium carbonate (0.46 mol) in ethanol (approx. 200 mL) is stirred at room temperature for 15-20 minutes.

-

To this suspension, 2-chlorobenzonitrile (0.381 mol) is added slowly.

-

The reaction mixture is heated to reflux and maintained for approximately 6 hours.

-

After cooling to room temperature, the mixture is filtered to remove inorganic salts.

-

The solids are washed with acetone, and the washings are combined with the filtrate.

-

The solvent is removed from the combined filtrate in vacuo.

-

Acetone (approx. 200 mL) is added to the residue, and the mixture is allowed to stand overnight at room temperature.

-

The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is washed with hexane and ethyl ether, filtered, and air-dried to afford 2-chlorobenzamidoxime as an off-white solid.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure based on the general synthesis of 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles.[1]

Materials:

-

2-chlorobenzamidoxime

-

Chloroacetyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Toluene

Procedure:

-

In a round-bottom flask, 2-chlorobenzamidoxime is dissolved in anhydrous dichloromethane.

-

The solution is cooled to 0°C in an ice bath.

-

Triethylamine (1.1 equivalents) is added dropwise to the solution.

-

Chloroacetyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane is added dropwise to the reaction mixture at 0°C.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

-

The solvent is removed under reduced pressure.

-

Toluene is added to the residue, and the mixture is refluxed for 8-12 hours to facilitate cyclization.

-

The reaction mixture is cooled, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical Properties

| Property | Expected Value |

| CAS Number | 50737-32-1[7] |

| Molecular Formula | C₉H₆Cl₂N₂O[7] |

| Molecular Weight | 229.06 g/mol [7] |

| Appearance | White to off-white solid |

| Melting Point | Not reported; expected to be in the range of similar 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles. |

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~4.8-5.0 ppm (s, 2H, -CH₂Cl), δ ~7.4-7.9 ppm (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~35-40 ppm (-CH₂Cl), δ ~125-135 ppm (Ar-C), δ ~168-170 ppm (C3 of oxadiazole), δ ~175-178 ppm (C5 of oxadiazole) |

| IR (KBr, cm⁻¹) | ~3100 (Ar C-H stretch), ~1600 (C=N stretch), ~1550 (Ar C=C stretch), ~1450 (C-O-N stretch), ~750 (C-Cl stretch) |

| Mass Spec. (EI) | m/z 228/230/232 ([M]⁺), fragment ions corresponding to the loss of Cl, CH₂Cl, and cleavage of the oxadiazole ring. |

Logical Workflow and Pathway Diagrams

Synthesis Workflow

The synthesis of this compound follows a logical two-step sequence, which can be visualized as follows:

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway Interaction (Hypothetical)

Given that specific biological data for this compound is unavailable, a hypothetical signaling pathway diagram illustrates the potential role of 1,2,4-oxadiazole derivatives as enzyme inhibitors, a common mechanism of action for this class of compounds.

Caption: Hypothetical inhibition of a kinase signaling pathway by the title compound.

Conclusion

This compound represents a valuable building block in the field of medicinal chemistry. The synthetic route is accessible through established chemical transformations. While detailed characterization and biological activity data for this specific molecule are not widely published, this guide provides a robust framework based on closely related compounds. Further investigation into its reactivity and biological profile is warranted to fully explore its potential in the development of novel therapeutics. The information presented herein serves as a foundational resource for researchers embarking on studies involving this and similar 1,2,4-oxadiazole derivatives.

References

- 1. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. scbt.com [scbt.com]

In-Depth Technical Guide: Physicochemical Properties of 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of the heterocyclic compound 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. This molecule, belonging to the versatile 1,2,4-oxadiazole class, is of interest to researchers in medicinal chemistry and drug discovery due to its potential as a synthetic intermediate and a pharmacologically active agent. This document compiles available data on its chemical and physical characteristics, outlines a general experimental protocol for its synthesis, and explores its putative role in biological pathways based on the activities of structurally related compounds. All quantitative data are presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding.

Introduction

The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound this compound incorporates this key pharmacophore with a reactive chloromethyl group and a substituted phenyl ring, suggesting its potential as a versatile building block for the synthesis of more complex molecules and as a candidate for biological screening. The presence of the chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups to explore structure-activity relationships (SAR).

Physicochemical Properties

Precise experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and data from closely related analogs, we can compile a table of its fundamental properties. It is important to note that some of the following data are predicted and should be confirmed through experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₆Cl₂N₂O | --INVALID-LINK-- |

| Molecular Weight | 229.06 g/mol | --INVALID-LINK-- |

| CAS Number | 50737-32-1 | --INVALID-LINK-- |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available (Predicted to be weakly basic) | |

| LogP | Data not available (Predicted to be in the range of 2.5-3.5) |

For comparison, the physicochemical properties of the parent compound, 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole, are provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂O | --INVALID-LINK-- |

| Molecular Weight | 194.62 g/mol | --INVALID-LINK-- |

| Melting Point | 42 °C | --INVALID-LINK-- |

| Boiling Point | 142 °C | --INVALID-LINK-- |

| Density | 1.283 g/cm³ | --INVALID-LINK-- |

| pKa (Predicted) | -2.32 | --INVALID-LINK-- |

Experimental Protocols

General Synthesis of 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazoles

The synthesis of this compound can be achieved through a well-established synthetic route for 3,5-disubstituted 1,2,4-oxadiazoles. A general and robust method involves the reaction of an amidoxime with an acyl chloride, followed by cyclization.

Experimental Workflow:

Methodology:

-

Synthesis of 2-Chlorobenzamidoxime: 2-Chlorobenzonitrile is reacted with hydroxylamine in the presence of a base such as sodium bicarbonate or potassium carbonate in a suitable solvent like ethanol or a mixture of water and ethanol. The reaction mixture is typically heated under reflux for several hours. After cooling, the product, 2-chlorobenzamidoxime, is isolated by filtration and can be purified by recrystallization.

-

Acylation and Cyclization: The synthesized 2-chlorobenzamidoxime is then dissolved in a suitable solvent, such as pyridine or dioxane. Chloroacetyl chloride is added dropwise to the solution, usually at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred at room temperature for a few hours to form the O-acyl amidoxime intermediate. The subsequent cyclization to the 1,2,4-oxadiazole ring is achieved by heating the reaction mixture.

-

Work-up and Purification: Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the mixture is cooled and poured into cold water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

-

Characterization: The structure and purity of the final product, this compound, are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Significance and Signaling Pathways

The 1,2,4-oxadiazole core is often employed as a bioisostere for amide or ester functionalities, which can enhance metabolic stability and improve pharmacokinetic properties. Based on the known activities of related compounds, we can hypothesize the potential biological roles of the target molecule.

Potential Signaling Pathway Interactions:

-

Anti-inflammatory Activity: Many 1,2,4-oxadiazole derivatives have been reported to inhibit key enzymes and signaling proteins in inflammatory pathways, such as cyclooxygenases (COX) and mitogen-activated protein kinases (MAPKs). By interfering with these pathways, they can potentially reduce the production of pro-inflammatory cytokines and mediators.

-

Anticancer Activity: The 1,2,4-oxadiazole scaffold is present in several compounds investigated for their anticancer properties. These compounds can induce apoptosis, inhibit cell proliferation, and prevent angiogenesis by targeting various proteins involved in cancer progression, such as protein kinases and tubulin.

-

Antimicrobial Activity: Derivatives of 1,2,4-oxadiazole have shown promise as antibacterial and antifungal agents. Their mechanism of action can involve the inhibition of essential microbial enzymes or interference with the integrity of the microbial cell wall.

The reactive chloromethyl group in this compound can also potentially act as an alkylating agent, forming covalent bonds with biological nucleophiles in target proteins. This could lead to irreversible inhibition and potent biological activity. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this particular compound.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. While comprehensive experimental data on its physicochemical properties are yet to be fully documented, its structural features and the well-established chemistry of the 1,2,4-oxadiazole ring system provide a solid foundation for its synthesis and further investigation. The general synthetic protocol outlined in this guide offers a reliable method for its preparation, enabling researchers to access this compound for biological screening and as a versatile intermediate for the development of novel therapeutic agents. The potential for this molecule to interact with key biological pathways associated with inflammation, cancer, and infectious diseases makes it an attractive candidate for future research endeavors. Experimental validation of its physicochemical properties and a thorough investigation of its pharmacological profile are crucial next steps in realizing its full potential.

A Deep Dive into the Speculated Mechanism of Action of 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the mechanism of action for 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is not extensively available in public literature. This document presents a speculative overview based on the well-documented biological activities of structurally related 1,2,4-oxadiazole derivatives. The proposed mechanisms should be considered hypothetical and require experimental validation.

The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role as a bioisostere of amide and ester groups, which imparts metabolic stability.[1][2] The diverse biological activities of 1,2,4-oxadiazole derivatives, ranging from anticancer and antimicrobial to neuroprotective, are largely dictated by the nature of the substituents at the C3 and C5 positions.[3][4] This guide consolidates the available data on analogous compounds to speculate on the potential mechanisms of action for this compound.

Potential Mechanism of Action: Neurotransmission Modulation via Acetylcholine Receptor Inhibition

A compelling line of speculation points towards the modulation of neurotransmission, specifically through the inhibition of acetylcholine receptors. This hypothesis is strongly supported by a study on a closely related analog, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, which demonstrated potent nematicidal activity against Bursaphelenchus xylophilus. The study identified the mode of action as affecting the acetylcholine receptor.[5]

The structural similarities between the fluoro- and chloro-substituted phenyl rings at the C3 position, and the identical 5-(chloromethyl) group, suggest that this compound could exhibit a similar inhibitory effect on acetylcholine receptors. The chloromethyl group at the C5 position appears to be crucial for this activity.[5]

Quantitative Data from Analogous Compounds:

| Compound | Target Organism | Activity Metric (LC50) | Reference |

| 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | B. xylophilus | 2.4 µg/mL | [5] |

| 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | B. xylophilus | 2.8 µg/mL | [5] |

| 5-(chloromethyl)-3-(4-bromophenyl)-1,2,4-oxadiazole | B. xylophilus | 3.3 µg/mL | [5] |

Experimental Protocol for Acetylcholinesterase Inhibition Assay:

A generalized protocol to assess the acetylcholinesterase (AChE) inhibitory activity of this compound, based on the Ellman's method, is as follows:

-

Preparation of Reagents:

-

Phosphate buffer (0.1 M, pH 8.0).

-

AChE solution (e.g., from electric eel).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

-

Acetylthiocholine iodide (ATCI) solution.

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well microplate, add the phosphate buffer, test compound at various concentrations, and AChE solution.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the ATCI solution.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Proposed Signaling Pathway:

Caption: Speculated inhibition of acetylcholine receptors by this compound.

Potential Mechanism of Action: Anticancer Activity via Cytotoxicity and Apoptosis Induction

The 1,2,4-oxadiazole scaffold is frequently associated with anticancer properties.[3] Derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[6][7] The cytotoxic effects could be mediated through the inhibition of key enzymes involved in cell proliferation or by triggering programmed cell death pathways.

Quantitative Data from Analogous Compounds:

| Compound Class | Cancer Cell Line | Activity Metric (IC50) | Reference |

| 1,2,4-oxadiazole-fused-imidazothiadiazole | A375, MCF-7, ACHN | 0.11–1.47 µM | [8] |

| 1,2,4-oxadiazoles linked with benzimidazole | MCF-7, A549, A375 | 0.12–2.78 µM | [3] |

| Nortopsentin analogs with 1,2,4-oxadiazole | HCT-116 | Micromolar to submicromolar range | [6] |

Experimental Protocol for Cell Viability (MTT) Assay:

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., MCF-7, A549) in appropriate media and conditions.

-

-

Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, representing the concentration of the compound that reduces cell viability by 50%.

-

Proposed Apoptosis Induction Pathway:

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound in cancer cells.

Potential Mechanism of Action: Enzyme Inhibition

The 1,2,4-oxadiazole nucleus is present in various enzyme inhibitors.[9] Depending on the substituents, these compounds can target a wide range of enzymes.

-

Monoamine Oxidase B (MAO-B) Inhibition: A 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole derivative was found to be a potent and selective inhibitor of MAO-B, an enzyme implicated in neurodegenerative diseases.[10] The presence of a dichlorophenyl group in this active compound suggests that the 2-chlorophenyl group in the target compound might also confer inhibitory activity against MAO-B.

-

Xanthine Oxidase (XO) Inhibition: Thioether derivatives of 3-aryl-5-chloromethyl-1,2,4-oxadiazole have been reported as inhibitors of xanthine oxidase.[9] While the target compound is not a thioether, this finding indicates that the 5-chloromethyl-3-aryl-1,2,4-oxadiazole scaffold can be a basis for XO inhibitors.

Quantitative Data from Analogous Compounds:

| Compound | Target Enzyme | Activity Metric (IC50) | Reference |

| 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | 0.036 µM | [10] |

| 1,2,4-oxadiazole thioether derivative (4h) | Xanthine Oxidase | 0.41 µM | [9] |

Experimental Workflow for Enzyme Inhibition Assay:

References

- 1. researchgate.net [researchgate.net]

- 2. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | MDPI [mdpi.com]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. New 1,2,4-Oxadiazole Nortopsentin Derivatives with Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Initial Biological Screening of 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole and its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

This technical guide provides an in-depth overview of the initial biological screening of 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles, a class of heterocyclic compounds with emerging therapeutic and agrochemical potential. While specific biological data for 5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is not extensively available in the public domain, this paper will focus on the significant findings for a closely related analog, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, to illustrate the potential biological activities of this scaffold. The primary activity identified for this class of compounds is potent nematicidal action.

Introduction to 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant interest in medicinal and agricultural chemistry. Its structural and electronic properties make it a valuable pharmacophore and a bioisosteric replacement for amide and ester functionalities, which can improve the metabolic stability and pharmacokinetic profile of drug candidates. The 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole scaffold, in particular, offers a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Nematicidal Activity of a Key Analog

Initial biological screening of 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has revealed excellent nematicidal activity against the pine wood nematode, Bursaphelenchus xylophilus.[1] This finding suggests that the 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole core is a promising lead structure for the development of novel nematicides.

Quantitative Nematicidal Data

The nematicidal efficacy of 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole was quantified by determining its median lethal concentration (LC50) against B. xylophilus. The results are summarized in the table below.

| Compound | Target Organism | LC50 (µg/mL) |

| 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | Bursaphelenchus xylophilus | 2.4[1] |

Experimental Protocols

The following section details the methodology employed for the in vitro nematicidal activity screening.

In Vitro Nematicidal Assay against Bursaphelenchus xylophilus

Objective: To determine the lethal concentration of the test compound against the pine wood nematode, Bursaphelenchus xylophilus.

Materials:

-

Test compound: 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Nematode culture: Bursaphelenchus xylophilus maintained on Botrytis cinerea

-

Distilled water

-

24-well microplates

-

Micropipettes

-

Incubator

-

Stereomicroscope

Procedure:

-

Preparation of Test Solutions: A stock solution of the test compound is prepared in DMSO. A series of dilutions are then made using distilled water to achieve the desired final concentrations for testing.

-

Nematode Suspension: A suspension of B. xylophilus is prepared by washing the nematodes from the culture plates with distilled water. The concentration of nematodes is adjusted to approximately 100-150 nematodes per 10 µL.

-

Assay Setup: In each well of a 24-well microplate, 190 µL of the test solution is added.

-

Nematode Inoculation: 10 µL of the nematode suspension is added to each well.

-

Incubation: The microplates are incubated at 25°C for 24, 48, and 72 hours.

-

Mortality Assessment: After the incubation period, the number of dead and live nematodes in each well is counted under a stereomicroscope. Nematodes are considered dead if they do not move when probed with a fine needle.

-

Data Analysis: The mortality rate is calculated for each concentration. The LC50 value is then determined using probit analysis.

Visualized Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for Nematicidal Assay

Caption: Workflow for the in vitro nematicidal activity assay.

Proposed Signaling Pathway: Acetylcholine Receptor Inhibition

Studies on analogous nematicidal compounds suggest that inhibition of the acetylcholine receptor could be a potential mechanism of action.[1]

Caption: Proposed mechanism of nematicidal action.

Conclusion and Future Directions

The initial biological screening of a close analog of this compound demonstrates potent nematicidal activity. This highlights the potential of the 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole scaffold as a promising starting point for the development of new agrochemicals. Further research is warranted to synthesize and evaluate a broader range of analogs, including the 2-chloro substituted derivative, to establish a comprehensive structure-activity relationship. Additionally, detailed mechanistic studies are required to confirm the proposed mode of action and to assess the selectivity and safety profile of these compounds. Investigations into other potential biological activities, such as anticancer and antimicrobial effects, would also be of significant interest.

References

Spectroscopic and Synthetic Profile of 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of the heterocyclic compound 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established knowledge from closely related analogs to project its spectroscopic features and outline a robust synthetic protocol. This guide is intended to support research and development activities in medicinal chemistry and materials science where the 1,2,4-oxadiazole scaffold is a key structural motif.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 50737-32-1[1] Molecular Formula: C9H6Cl2N2O[1] Molecular Weight: 229.06 g/mol [1]

The structure comprises a central 1,2,4-oxadiazole ring, which is a five-membered heterocycle known for its role as a bioisostere for esters and amides in drug design. It is substituted at the 3-position with a 2-chlorophenyl group and at the 5-position with a chloromethyl group, a reactive moiety suitable for further chemical modifications.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Spectroscopic Data (Solvent: CDCl3, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Multiplet | 1H | Aromatic CH (position 6' of phenyl ring) |

| ~7.3 - 7.5 | Multiplet | 3H | Aromatic CH (positions 3', 4', 5' of phenyl ring) |

| ~4.8 | Singlet | 2H | CH2Cl |

Table 2: Predicted 13C NMR Spectroscopic Data (Solvent: CDCl3, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C5 (Oxadiazole ring) |

| ~168 | C3 (Oxadiazole ring) |

| ~132 | Quaternary Aromatic C (position 2' of phenyl ring - C-Cl) |

| ~131 | Aromatic CH |

| ~130 | Aromatic CH |

| ~129 | Quaternary Aromatic C (position 1' of phenyl ring) |

| ~127 | Aromatic CH |

| ~34 | CH2Cl |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2960 - 2850 | Medium | Aliphatic C-H stretch (CH2) |

| ~1610 - 1580 | Strong | C=N stretch (Oxadiazole ring) |

| ~1550 - 1450 | Strong | Aromatic C=C stretch |

| ~1400 - 1350 | Medium | CH2 bend |

| ~1100 - 1000 | Strong | C-O-C stretch (Oxadiazole ring) |

| ~800 - 750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Technique | Predicted m/z | Interpretation |

| Electron Impact (EI) | ~228/230/232 | [M]+• molecular ion peak cluster due to two chlorine isotopes |

| ~193 | [M - Cl]+ | |

| ~139/141 | [2-chlorobenzonitrile]+• fragment | |

| High-Resolution MS (HRMS) | Calculated for C9H6Cl2N2O | To be calculated for precise mass determination |

Experimental Protocols

The following section details a proposed synthetic protocol for the preparation and characterization of this compound, adapted from established procedures for analogous compounds.

Synthesis of this compound

This synthesis is a two-step process involving the formation of an O-acylamidoxime intermediate followed by thermal cyclization.

Materials:

-

2-Chlorobenzamidoxime

-

Chloroacetyl chloride

-

Triethylamine (TEA) or Pyridine

-

Toluene

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Step 1: Acylation of 2-Chlorobenzamidoxime

-

Dissolve 2-chlorobenzamidoxime (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime intermediate.

Step 2: Cyclization to form the 1,2,4-Oxadiazole Ring

-

Dissolve the crude intermediate from Step 1 in toluene.

-

Heat the solution to reflux (approximately 110 °C) and maintain for 8-12 hours.

-

Monitor the cyclization by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Characterization Methods

-

NMR Spectroscopy: Record 1H and 13C NMR spectra on a 400 MHz or higher spectrometer using CDCl3 as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer with the sample prepared as a KBr pellet.

-

Mass Spectrometry: Perform mass spectral analysis using an Electron Ionization (EI) source. For accurate mass, use High-Resolution Mass Spectrometry (HRMS).

-

Melting Point: Determine the melting point using a standard melting point apparatus.

Visualized Workflows and Relationships

Synthetic Pathway

The following diagram illustrates the synthetic workflow for the preparation of the target compound.

References

Crystal Structure Analysis of 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, a complete, publicly available crystal structure analysis for the specific compound 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole has not been identified. This guide provides a comprehensive overview based on established synthetic methodologies, standard analytical protocols, and crystallographic data from structurally analogous compounds. It is intended to serve as a valuable resource for researchers working with this and related molecular scaffolds.

Introduction

The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1] It serves as a bioisostere for amide and ester functionalities, offering improved metabolic stability and the potential for specific hydrogen bonding interactions.[2][3] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and anti-Alzheimer properties.[1][3][4] The compound this compound incorporates this key scaffold, substituted with a 2-chlorophenyl group at the 3-position and a reactive chloromethyl group at the 5-position, making it a valuable intermediate for further chemical elaboration and a candidate for biological screening.

Understanding the three-dimensional structure of such molecules through single-crystal X-ray diffraction is paramount for rational drug design. It provides precise information on conformation, bond lengths, bond angles, and intermolecular interactions, which are critical for docking studies, pharmacophore modeling, and lead optimization.

Experimental Protocols

The following sections detail the probable synthetic route and standard analytical procedures for the characterization and structural analysis of the title compound.

The most common and efficient method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the condensation and subsequent cyclization of an amidoxime with an acylating agent, such as an acyl chloride.[5]

Step 1: Synthesis of 2-chlorobenzamidoxime

-

2-chlorobenzonitrile is dissolved in ethanol.

-

An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or triethylamine) is added to the nitrile solution.[6]

-

The mixture is heated under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon cooling, the product, 2-chlorobenzamidoxime, typically precipitates and can be collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

-

The 2-chlorobenzamidoxime (1 equivalent) is dissolved in a suitable aprotic solvent, such as pyridine or dichloromethane, and cooled in an ice bath.[7][8]

-

Chloroacetyl chloride (1.1 equivalents) is added dropwise to the stirred solution.[9] The reaction is highly exothermic and the temperature should be maintained near 0°C during addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux for 2-4 hours to facilitate the cyclodehydration of the intermediate O-acylamidoxime.[6]

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed sequentially with a dilute acid (e.g., 1M HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure title compound.

Caption: General synthesis workflow for 3,5-disubstituted-1,2,4-oxadiazoles.

The synthesized compound would be characterized by standard spectroscopic methods:

-

¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and purity.

-

FT-IR: To identify characteristic functional groups, such as C=N, N-O of the oxadiazole ring, and C-Cl bonds.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Crystal Growth: High-quality single crystals are essential for XRD analysis.[10] This is typically achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate, or hexane/dichloromethane). The process may take several days to weeks.

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) free of cracks and defects is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil on a glass fiber or loop.[11]

-

Data Collection:

-

The mounted crystal is placed on the diffractometer, which is equipped with an X-ray source (commonly Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.5418 Å) and a detector.[11][12]

-

The crystal is cooled to a low temperature (e.g., 100 K) using a nitrogen or helium stream to minimize thermal vibrations and potential radiation damage.

-

A preliminary data set is collected to determine the unit cell parameters and the crystal lattice system.[12]

-

A full sphere of diffraction data is then collected by rotating the crystal through a series of angles, capturing the intensity and position of thousands of reflections.[10]

-

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors (e.g., Lorentz and polarization effects). The intensities are integrated, and a final file of hkl indices with their corresponding structure factor amplitudes (|Fₒ|) is generated.

-

Structure Solution and Refinement:

-

The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

-

This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to minimize the difference between the observed structure factors (|Fₒ|) and the calculated structure factors (|Fₑ|) based on the model.[13]

-

The quality of the final model is assessed by the R-factor (agreement factor), with values typically below 5% for well-resolved small molecule structures.

-

Representative Crystallographic Data

While specific data for the title compound is unavailable, the following table summarizes key crystallographic parameters from a closely related structure, 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole , to provide an expected range for these values.

| Parameter | Representative Value for a Related Structure |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8035 (2) |

| b (Å) | 10.9666 (7) |

| c (Å) | 14.6949 (9) |

| α (°) | 99.044 (2) |

| β (°) | 91.158 (2) |

| γ (°) | 98.891 (2) |

| Volume (ų) | 597.43 (6) |

| Z (molecules/unit cell) | 2 |

| Final R-factor (R1) | 0.035 |

| wR2 (all data) | 0.121 |

| Data sourced from a study on 3-(2,4-Dichlorophenyl)-5-phenyl-1,2,4-oxadiazole. |

Role in Drug Discovery and Biological Significance

The 1,2,4-oxadiazole scaffold is a "privileged" structure in drug discovery due to its favorable physicochemical properties and versatile biological activity.[1] The structural information obtained from X-ray crystallography is crucial for understanding how these molecules interact with biological targets.

-

Anticancer Activity: Many 1,2,4-oxadiazole derivatives have shown potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer.[1][4]

-

Anti-inflammatory Activity: Some derivatives act as inhibitors of enzymes like cyclooxygenase-2 (COX-2).[3]

-

Neurological Applications: The scaffold has been explored for its potential in treating neurological disorders, including Alzheimer's disease, by inhibiting enzymes like acetylcholinesterase (AChE).[3]

-

Antimicrobial and Antiparasitic Activity: The heterocycle is present in compounds with activity against bacteria, fungi, and parasites like Trypanosoma cruzi.[1][8]

The crystal structure provides the precise geometry needed for computational studies, such as molecular docking, which predicts how the molecule might bind to a protein's active site. This structure-activity relationship (SAR) knowledge is fundamental to optimizing lead compounds for improved potency and selectivity.

Caption: The central role of crystal structure analysis in the drug discovery pipeline.

References

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scielo.br [scielo.br]

- 8. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-(CHLOROMETHYL)-3-ETHYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. books.rsc.org [books.rsc.org]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

Potential Therapeutic Targets for 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is a synthetic heterocyclic molecule belonging to the 1,2,4-oxadiazole class. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide synthesizes the available scientific literature to propose and detail potential therapeutic targets for this compound. Based on evidence from structurally related analogs, the primary potential targets identified are the Metabotropic Glutamate Receptor 4 (mGluR4) and Acetylcholine Receptors (AChRs) . This document provides a comprehensive overview of these targets, including quantitative data from analogous compounds, detailed experimental protocols for assessing biological activity, and visualizations of relevant signaling pathways and workflows.

Introduction to 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is a five-membered heterocycle that is considered a bioisostere of ester and amide functionalities, offering improved metabolic stability. Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The specific compound, this compound, combines the 1,2,4-oxadiazole core with a 2-chlorophenyl group at the 3-position and a reactive chloromethyl group at the 5-position, suggesting its potential for targeted therapeutic interactions. The chloromethyl group, in particular, can serve as a reactive handle for covalent modification or can contribute to binding affinity.

Potential Therapeutic Target: Metabotropic Glutamate Receptor 4 (mGluR4)

Rationale for Target Selection

Recent research has identified a series of 1,2,4-oxadiazole derivatives as potent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4). Notably, the compound N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide, which shares the 3-(2-chlorophenyl)-1,2,4-oxadiazole core with the compound of interest, demonstrated significant mGluR4 PAM activity. This suggests that this compound is a strong candidate for targeting mGluR4.

mGluR4 is a Class C G-protein coupled receptor (GPCR) that is predominantly expressed in the central nervous system. It is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. mGluR4 is considered a promising therapeutic target for a variety of neurological and psychiatric disorders, including Parkinson's disease, anxiety, and psychosis.

Quantitative Data for Analogous Compounds

The following table summarizes the in vitro activity of structurally related 1,2,4-oxadiazole derivatives as mGluR4 positive allosteric modulators.

| Compound ID | Structure | mGluR4 EC₅₀ (nM) |

| 52 | N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide | 282 |

| 62 | N-(4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-3-methylphenyl)picolinamide | 656 |

Note: EC₅₀ values represent the concentration of the compound that produces 50% of the maximal response in the presence of an EC₂₀ concentration of glutamate.

Signaling Pathway

Experimental Protocols

A general and adaptable two-step, one-pot synthesis protocol for 3-aryl-5-substituted-1,2,4-oxadiazoles is described below.

Step 1: Formation of 2-chlorobenzamidoxime

-

To a solution of 2-chlorobenzonitrile (1.0 eq.) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated 2-chlorobenzamidoxime by filtration, wash with water, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Acylation and Cyclodehydration

-

Dissolve the 2-chlorobenzamidoxime (1.0 eq.) in a suitable solvent such as pyridine or dioxane.

-

Add chloroacetyl chloride (1.1 eq.) dropwise to the solution at 0°C.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Heat the reaction mixture to 80-100°C for 4-8 hours to effect cyclodehydration.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and pour it into ice-cold water.

-

Collect the crude product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.

This protocol is adapted from methods used for characterizing mGluR4 PAMs.

Cell Culture:

-

Use Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 and a chimeric G-protein (e.g., Gαqi5) that couples the receptor to the phospholipase C pathway.

-

Culture the cells in DMEM supplemented with 10% FBS, antibiotics, and appropriate selection agents at 37°C in a 5% CO₂ incubator.

Assay Protocol:

-

Seed the cells into 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

-

Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of the test compound, this compound, in assay buffer.

-

Add the test compound to the wells and incubate for a predefined period (e.g., 15 minutes).

-

Add a sub-maximal (EC₂₀) concentration of glutamate to the wells.

-

Measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) to detect changes in intracellular calcium concentration.

-

Data Analysis: Determine the EC₅₀ value of the test compound by plotting the potentiation of the glutamate response against the compound concentration and fitting the data to a four-parameter logistic equation.

Potential Therapeutic Target: Acetylcholine Receptors (AChRs)

Rationale for Target Selection

A study on the nematicidal activity of 1,2,4-oxadiazole derivatives revealed that 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole affects the acetylcholine receptor in nematodes. This finding, although in a different biological system, suggests that the 5-(chloromethyl)-1,2,4-oxadiazole scaffold has the potential to interact with acetylcholine receptors. AChRs are a diverse family of ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems. They are well-established therapeutic targets for a range of conditions, including Alzheimer's disease, myasthenia gravis, and nicotine addiction. The structural similarity of this compound to the active nematicide warrants its investigation as a modulator of human AChRs.

Quantitative Data for Analogous Compounds

The following table presents the nematicidal activity of a structurally related 5-(chloromethyl)-1,2,4-oxadiazole derivative against Bursaphelenchus xylophilus.

| Compound ID | Structure | LC₅₀ (µg/mL) |

| A1 | 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | 2.4 |

Note: LC₅₀ represents the lethal concentration required to kill 50% of the nematode population.

Signaling Pathway

Experimental Protocols

This protocol is a generalized method for assessing the binding of a test compound to nicotinic acetylcholine receptors using a radiolabeled ligand.

Membrane Preparation:

-

Homogenize rat brain tissue or cultured cells expressing the desired nAChR subtype in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled nAChR ligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin) at a concentration near its Kd, and varying concentrations of the test compound, this compound.

-

For determining non-specific binding, a parallel set of wells should contain a high concentration of a known nAChR ligand (e.g., nicotine).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by plotting the percentage of specific binding against the compound concentration and fitting the data to a one-site competition model. Calculate the Ki value using the Cheng-Prusoff equation.

Summary and Future Directions

The available evidence strongly suggests that this compound warrants investigation as a modulator of the mGluR4 and acetylcholine receptors. The structural similarity to known active compounds provides a solid foundation for its potential therapeutic applications in neurological, psychiatric, and other disorders.

Future research should focus on:

-

Synthesis and Characterization: The synthesis of this compound should be performed, and its structure confirmed using standard analytical techniques (NMR, MS, etc.).

-

In Vitro Profiling: The compound should be screened against a panel of receptors, including various mGluR and nAChR subtypes, to determine its potency and selectivity.

-

Mechanism of Action Studies: Further experiments should be conducted to elucidate the precise mechanism of action at the identified targets (e.g., allosteric modulation, competitive antagonism, channel blocking).

-

In Vivo Efficacy Studies: Following promising in vitro results, the compound should be evaluated in relevant animal models of disease to assess its therapeutic potential.

This in-depth guide provides a framework for the initial exploration of this compound as a novel therapeutic agent. The provided protocols and data serve as a starting point for researchers in the field of drug discovery and development.

The Strategic Bioisosteric Replacement of Amides and Esters with 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. A key strategy in this endeavor is bioisosterism, the replacement of a functional group within a bioactive molecule with another that retains or enhances its biological activity while improving its physicochemical properties. This technical guide provides an in-depth exploration of 5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole as a bioisostere for traditionally labile amide and ester functionalities. The 1,2,4-oxadiazole ring offers a metabolically stable scaffold that can mimic the electronic and steric properties of amides and esters, thereby improving druglikeness.[1][2][3] This document details the synthetic rationale, representative experimental protocols, and an overview of the potential biological activities of this heterocyclic core, supported by data from closely related analogs.

Introduction: The Role of 1,2,4-Oxadiazoles in Bioisosterism

Amide and ester groups are ubiquitous in pharmacologically active molecules. However, their susceptibility to enzymatic hydrolysis by proteases and esterases often leads to poor metabolic stability and limited bioavailability, hindering their therapeutic potential.[3] The 1,2,4-oxadiazole heterocycle has emerged as a robust bioisosteric replacement for these functional groups.[1][2] Its key advantages include:

-

Metabolic Stability: The aromatic 1,2,4-oxadiazole ring is resistant to hydrolytic enzymes, leading to an extended plasma half-life of the drug candidate.[1]

-

Mimicry of Amide/Ester Geometry: The planar structure and the arrangement of heteroatoms in the 1,2,4-oxadiazole ring can effectively mimic the trans geometry of an amide bond and the key electronic features of an ester linkage, allowing for conserved interactions with biological targets.[2]

-

Modulation of Physicochemical Properties: The introduction of the oxadiazole ring can influence polarity, lipophilicity, and hydrogen bonding capacity, providing a tool to fine-tune the overall pharmacokinetic profile of a molecule.

The subject of this guide, this compound, incorporates a reactive chloromethyl group, which serves as a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the formation of the amidoxime precursor followed by cyclization with an appropriate acylating agent.

Synthesis of the Precursor: 2-Chlorobenzamidoxime

The synthesis of the key intermediate, 2-chlorobenzamidoxime, is crucial for the subsequent formation of the oxadiazole ring.

Experimental Protocol: Synthesis of 2-Chlorobenzamidoxime [4]

-

Reagents: 2-chlorobenzonitrile, hydroxylamine hydrochloride, sodium carbonate, ethanol, acetone.

-

Procedure:

-

A mixture of hydroxylamine hydrochloride (0.46 mol) and sodium carbonate (0.46 mol) in ethanol (approx. 200 mL) is stirred at room temperature for 15-20 minutes.

-

2-Chlorobenzonitrile (0.381 mol) is added slowly to the stirred mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for approximately 6 hours.

-

After cooling to room temperature, the mixture is filtered by suction, and the collected solids are washed with acetone.

-

The filtrate and acetone washings are combined and concentrated under reduced pressure.

-

Acetone (approx. 200 mL) is added to the residue, and the mixture is allowed to stand overnight at room temperature.

-

The mixture is filtered, and the filtrate is concentrated to yield the crude product.

-

The crude product is washed with hexane and ethyl ether, filtered, and air-dried to afford 2-chlorobenzamidoxime as an off-white solid.

-

Synthesis of this compound

The final step involves the cyclization of 2-chlorobenzamidoxime with chloroacetyl chloride.

Representative Experimental Protocol: Synthesis of 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazoles [5][6]

-

Reagents: 2-Chlorobenzamidoxime, chloroacetyl chloride, triethylamine (or another suitable base), a suitable solvent (e.g., dichloromethane, toluene).

-

Procedure:

-

2-Chlorobenzamidoxime is dissolved in a suitable solvent such as dichloromethane.

-

Triethylamine (1.1 equivalents) is added to the solution, and the mixture is stirred.

-

The reaction mixture is cooled to 0 °C in an ice bath.

-

A solution of chloroacetyl chloride (1.0 equivalent) in the same solvent is added dropwise to the cooled mixture.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for a specified time (e.g., 12 hours), often with heating (reflux) to drive the cyclization.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

-

Caption: Synthetic workflow for this compound.

Biological Activity and Applications

While specific biological data for this compound is not extensively available in the public domain, the broader class of 3-aryl-5-substituted-1,2,4-oxadiazoles has demonstrated a wide range of pharmacological activities. The data presented below is for structurally related analogs and serves to illustrate the potential therapeutic applications of this scaffold.

Anticancer Activity

Numerous studies have highlighted the potential of 1,2,4-oxadiazole derivatives as anticancer agents.[7][8][9][10][11][12][13] The mechanism of action often involves the induction of apoptosis.

Table 1: Anticancer Activity of Representative 3-Aryl-1,2,4-oxadiazole Analogs

| Compound ID | 3-Aryl Substituent | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 1 | 4-Chlorophenyl | Piperidin-4-yl | DU145 (Prostate) | 9.3 | [8] |

| Analog 2 | 4-Chlorophenyl | Trichloromethyl | MDA-MB-231 (Breast) | 9.2 | [8] |

| Analog 3 | Imidazopyrazine | 4-Fluorophenyl | MCF-7 (Breast) | 0.22 | [12] |

| Analog 4 | Imidazopyrazine | 4-Fluorophenyl | A-549 (Lung) | 1.09 | [12] |

| Analog 5 | Imidazopyrazine | 4-Fluorophenyl | A-375 (Melanoma) | 1.18 | [12] |

Note: The data in this table is for analogous compounds and not for this compound.

Enzyme Inhibition

The 1,2,4-oxadiazole scaffold has been successfully employed in the design of various enzyme inhibitors.

Table 2: Enzyme Inhibition Data for Representative 1,2,4-Oxadiazole Analogs

| Compound ID | Target Enzyme | 3-Aryl Substituent | 5-Substituent | IC50 (µM) | Reference |

| Analog 6 | Acetylcholinesterase (AChE) | Phenyl | Thiophene | 0.0158 | [14] |

| Analog 7 | Monoamine Oxidase B (MAO-B) | 3,4-Dichlorophenyl | 1H-indol-5-yl | 0.036 | [15] |

Note: The data in this table is for analogous compounds and not for this compound.

Caption: Logical flow of bioisosteric replacement for improved drug properties.

Future Perspectives and Conclusion

The use of this compound as a bioisosteric replacement for amides and esters represents a promising strategy in drug design and development. The inherent metabolic stability of the 1,2,4-oxadiazole ring, coupled with the synthetic versatility afforded by the chloromethyl group, makes this scaffold an attractive starting point for the generation of novel therapeutic agents with improved pharmacokinetic profiles. While direct biological data for this specific compound is limited, the extensive research on analogous structures strongly suggests its potential in various therapeutic areas, including oncology and neurodegenerative diseases. Further investigation into the synthesis of libraries based on this core and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this promising chemical entity. This guide provides the foundational knowledge for researchers to embark on such investigations.

References

- 1. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. scispace.com [scispace.com]

- 7. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers. 2. Identification of more aqueous soluble analogs as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Ascendancy of 1,2,4-Oxadiazoles: A Technical Guide to Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole moiety, a five-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, particularly its function as a bioisostere for amide and ester groups, contribute to its prevalence in a wide array of biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the discovery, synthesis, and therapeutic applications of novel 1,2,4-oxadiazole derivatives, with a focus on their burgeoning role in oncology.

Quantitative Biological Activity

The anticancer potential of 1,2,4-oxadiazole derivatives has been extensively evaluated against various human cancer cell lines. The following tables summarize the in vitro cytotoxic activity, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth), for several novel series of these compounds.

Table 1: In Vitro Anticancer Activity of 1,2,4-Oxadiazole-Benzimidazole Conjugates [3]

| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | A375 (Melanoma) IC₅₀ (µM) |

| 14a | 0.12 ± 0.01 | 0.21 ± 0.02 | 0.18 ± 0.01 |

| 14b | 0.25 ± 0.02 | 0.35 ± 0.03 | 0.29 ± 0.02 |

| 14c | 1.25 ± 0.11 | 1.89 ± 0.15 | 1.56 ± 0.13 |

| 14d | 2.11 ± 0.18 | 2.78 ± 0.21 | 2.45 ± 0.19 |

| Doxorubicin | 1.22 ± 0.11 | 1.54 ± 0.13 | 1.48 ± 0.12 |

Table 2: In Vitro Anticancer Activity of 1,2,4-Oxadiazole Analogs of Terthiopene, Terpyridine, and Prodigiosin [4]

| Compound | MCF-7 (Breast) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) |

| 9a | 0.48 ± 0.04 | 5.13 ± 0.41 |

| 9b | 0.78 ± 0.06 | 1.54 ± 0.12 |

| 9c | 0.19 ± 0.01 | 1.17 ± 0.09 |

Table 3: In Vitro Anticancer Activity of 1,2,4-Oxadiazole-1,3,4-Oxadiazole Fused Derivatives [3]

| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) |

| 18a | 0.45 ± 0.03 | 0.89 ± 0.07 | 1.23 ± 0.10 |

| 18b | 0.38 ± 0.02 | 0.75 ± 0.06 | 1.15 ± 0.09 |

| 18c | 0.34 ± 0.02 | 0.68 ± 0.05 | 1.09 ± 0.08 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following protocols outline the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles and the in vitro evaluation of their anticancer activity.

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium[3]

This protocol describes a room temperature, one-pot synthesis from amidoximes and carboxylic acid esters.

Materials:

-

Substituted Amidoxime (1.0 eq)

-

Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)

-

Sodium Hydroxide (powdered, 2.0 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Water

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.

-

Stir the reaction mixture vigorously at room temperature for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.

Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay[5]

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (1,2,4-oxadiazole derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value from the dose-response curve.

Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining[6]

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Human cancer cell lines

-

Test compounds

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V positive cells are considered apoptotic, and PI positive cells are considered necrotic.

Visualizing the Molecular Landscape

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the complex processes involved in the discovery and evaluation of novel 1,2,4-oxadiazole derivatives.

References

The Chloromethyl Group in 1,2,4-Oxadiazole Systems: A Gateway to Novel Derivatives for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole moiety is a well-established pharmacophore in medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisosteric replacement for ester and amide functionalities. The introduction of a chloromethyl group onto this heterocyclic scaffold provides a versatile synthetic handle, enabling a wide array of chemical transformations for the development of novel therapeutic agents. This technical guide delves into the reactivity of the chloromethyl group in 1,2,4-oxadiazole systems, offering a comprehensive overview of its synthetic utility, detailed experimental protocols, and quantitative data to support the design and execution of further chemical explorations.

Introduction to the Reactivity of the Chloromethyl-1,2,4-Oxadiazole Scaffold

The chloromethyl group, whether positioned at the C3 or C5 of the 1,2,4-oxadiazole ring, serves as a potent electrophilic site. The electron-withdrawing nature of the oxadiazole ring enhances the reactivity of the attached chloromethyl group towards nucleophilic substitution. This heightened reactivity makes it an excellent precursor for the introduction of diverse functional groups, allowing for the systematic modification of physicochemical and pharmacological properties of the parent molecule. The primary reaction pathway exploited is the nucleophilic substitution (SN2) reaction, where the chloride ion is displaced by a variety of nucleophiles.

Synthesis of Chloromethyl-1,2,4-Oxadiazoles

The synthesis of the foundational chloromethyl-1,2,4-oxadiazole derivatives is a critical first step. The most common strategies involve the cyclization of an appropriate amidoxime with a chloroacetylating agent or the use of a chloromethyl-containing building block in the ring formation.

General Synthetic Pathway

A prevalent method for the synthesis of 3-substituted-5-chloromethyl-1,2,4-oxadiazoles involves the reaction of a substituted amidoxime with chloroacetyl chloride. The reaction proceeds via an O-acylamidoxime intermediate which then undergoes cyclodehydration to form the 1,2,4-oxadiazole ring.

Caption: General synthesis of 3-aryl-5-chloromethyl-1,2,4-oxadiazoles.

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group on the 1,2,4-oxadiazole ring readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, phenols, thiols, and azides. This allows for the introduction of various functionalities, significantly expanding the chemical space for drug discovery.

General Reaction Scheme

The fundamental transformation involves the displacement of the chloride ion by a nucleophile in an SN2 fashion.